molecular formula C16H28GdN5O9C16H28GdN5O9.xH2O B001148 Gadodiamide CAS No. 122795-43-1

Gadodiamide

货号 B001148
CAS 编号: 122795-43-1
分子量: 591.7 g/mol
InChI 键: XPCLDSMKWNNKOM-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

Gadodiamide's synthesis involves the formation of a complex between gadolinium and a chelating agent, diethylenetriaminepentaacetic acid (DTPA), which is then substituted by amide groups to form gadodiamide (Gd-DTPA-BMA). This process is crucial to ensure the stability of the gadolinium complex and reduce its toxicity, making it safe for use in MRI procedures.

Molecular Structure Analysis

The molecular structure of gadodiamide presents two carboxylate groups of DTPA substituted by two amide groups, known as BMA. This modification enhances the solubility and stability of the compound, ensuring that it remains intact without releasing free gadolinium ions, which are toxic to the human body.

Chemical Reactions and Properties

Gadodiamide, due to its stable chelate structure, shows minimal interaction with cellular components or proteins, maintaining its integrity in the biological system. Its chemical stability is a significant feature, as it prevents the release of gadolinium ions into the body, ensuring the safety of the contrast agent during MRI procedures.

Physical Properties Analysis

The physical properties of gadodiamide, such as low osmolality and non-ionic nature, contribute to its high tolerability and low incidence of adverse reactions in patients. These properties make gadodiamide an effective contrast agent for enhancing MRI scans, providing clear and detailed images of the body's internal structures without causing significant discomfort or health risks to the patient.

Chemical Properties Analysis

Gadodiamide exhibits strong paramagnetic properties, which are exploited in MRI to enhance the contrast of images. When placed in a magnetic field, it significantly increases the relaxation rate of nearby protons, enhancing the MRI signal intensity of tissues. This capability allows for the improved visualization of various pathological and anatomical structures.

For more information on the research and development of gadodiamide, including its synthesis, molecular and chemical properties, refer to the following sources:

科研应用

  • Cardiothoracic MR Imaging : Gadodiamide injection is used in studies for enhancing differential between infarcted and normal myocardium, demonstrating myocardial perfusion defects, and increasing signal intensity and contrast-to-noise ratio of thoracic masses (Higgins, Wendland, & Saeed, 1994).

  • Brain and Spine MRI : It's an effective nonionic paramagnetic contrast media for MRI in adult patients, enhancing diagnoses confidence and changing the diagnosis in significant cases (Sinitsyn et al., 1995).

  • MR Imaging of the Central Nervous System : Gadodiamide injection is safe and effective for imaging the head and spine in patients with suspected abnormalities in the central nervous system (Sze et al., 1991).

  • Toxicity Studies : Research indicates that Gadodiamide and gadoteric acid are toxic for the lungs in rats, highlighting the importance of considering potential adverse effects in human applications (Beyazal Çeliker et al., 2022).

  • Renal Angiography : Gadodiamide-enhanced renal angiography is useful and safe in patients with renal insufficiency, supplementing or confirming CO2-enhanced angiographic findings (Spinosa et al., 1999).

  • Alternative for Angioplasty : It can be an alternative contrast agent during angioplasty for patients with contraindications to iodinated materials (Zeller et al., 2002).

  • Long-Term Effects : Repeated gadolinium injections in rats showed long-term retention of gadolinium in deep cerebellar nuclei without detectable changes in metabolic biomarkers or histological alterations (El Hamrani et al., 2019).

  • MR Lymphangiography : High-resolution MR lymphangiography with gadodiamide is safe and technically feasible, with potential as a diagnostic imaging tool for patients with lymphedema (Lohrmann et al., 2006).

  • Nephrogenic Systemic Fibrosis : Gadodiamide exposure is a causative factor in nephrogenic systemic fibrosis, highlighting the need for careful consideration in its use (Marckmann et al., 2006).

  • Safety Assessment : It has a low acute lethal toxicity and short half-life, making it safe for preclinical studies (Harpur et al., 1993).

Safety And Hazards

Gadodiamide can cause a life-threatening condition in people with advanced kidney disease . It can cause skin redness or dark patches, kidney problems, and chest pain or pressure . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

性质

IUPAC Name

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8.Gd.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;1H2/q;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCLDSMKWNNKOM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28GdN5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048647
Record name Gadodiamide hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water, Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform
Record name GADODIAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/
Record name GADODIAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Omniscan

CAS RN

122795-43-1, 131410-48-5
Record name Gadodiamide hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GADODIAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadodiamide
Reactant of Route 2
Reactant of Route 2
Gadodiamide
Reactant of Route 3
Reactant of Route 3
Gadodiamide
Reactant of Route 4
Gadodiamide
Reactant of Route 5
Gadodiamide
Reactant of Route 6
Reactant of Route 6
Gadodiamide

Citations

For This Compound
12,400
Citations
A Khurana, VM Runge, M Narayanan… - Investigative …, 2007 - journals.lww.com
… (NSF) and Omniscan (gadodiamide) injection. The letter was … The agent used in each case was gadodiamide, which was … to dechelation in vivo of gadodiamide, and we recommend a …
Number of citations: 241 journals.lww.com
W Zhang, M Wang, W Lv, FA White, X Chen… - Cells, 2023 - mdpi.com
Gadopentetic acid and gadodiamide are paramagnetic gadolinium-based contrast agents (GBCAs) that are routinely used for dynamic contrast-enhanced magnetic resonance imaging (…
Number of citations: 8 www.mdpi.com
MR Prince, HE Erel, RW Lent, J Blumenfeld, KC Kent… - Radiology, 2003 - pubs.rsna.org
… after gadodiamide-enhanced MR imaging were identified. Changes in serum calcium measurements following gadodiamide … with gadodiamide dose, renal function, and time between …
Number of citations: 118 pubs.rsna.org
ES HARPUR, D WORAH, PA HALS… - Investigative …, 1993 - journals.lww.com
… dimeglumine injection, gadodiamide injection had fewer effects on … gadodiamide injection, although it remains to be seen whether this will translate into any advantage for gadodiamide …
Number of citations: 176 journals.lww.com
M Edward, JA Quinn, S Mukherjee… - The Journal of …, 2008 - Wiley Online Library
… activated by the gadodiamide. The … by gadodiamide, while fibroblasts exposed to gadodiamide synthesized increased levels of hyaluronan. Control fibroblasts exposed to gadodiamide, …
P Marckmann, L Skov, K Rossen… - Journal of the …, 2006 - journals.lww.com
… the disease when gadodiamide exposed was 32.5 (… gadodiamide that was common to more than a minority of the patients could be identified. These findings indicate that gadodiamide …
Number of citations: 637 journals.lww.com
T Saitoh, K Hayasaka, Y Tanaka, T Kuno, Y Nagura - Radiation medicine, 2006 - Springer
… The mean clearance of gadodiamide during hemodialysis was 63.5 ml/min (SD 21.9). … of gadodiamide. In all cases, diagnosable MRI and MRA images were obtained after gadodiamide …
Number of citations: 82 link.springer.com
HS Thomsen - European radiology, 2006 - Springer
… gadolinium-based contrast agent gadodiamide (Omniscan®, … had been exposed to gadodiamide prior to the development … Odds ratio for acquiring the disease if …
Number of citations: 426 link.springer.com
P Marckmann, L Skov, K Rossen… - Nephrology Dialysis …, 2007 - academic.oup.com
… gadodiamide. Yet, unidentified cofactors might explain why only a minority of renal failure patients exposed to gadodiamide … failure when exposed to gadodiamide. Clinical, biochemical …
Number of citations: 257 academic.oup.com
P Joffe, HS Thomsen, M Meusel - Academic radiology, 1998 - Elsevier
RATIONALE AND OBJECTIVES.: The authors performed this study to evaluate the pharmacokinetics, dialysability, and safety of gadodiamide injection in patients with severely reduced …
Number of citations: 376 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。